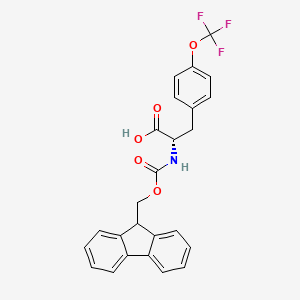

N-Fmoc-O-(trifluoromethyl)-L-tyrosine

CAS No.: 1260614-87-6

Cat. No.: VC5108528

Molecular Formula: C25H20F3NO5

Molecular Weight: 471.432

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260614-87-6 |

|---|---|

| Molecular Formula | C25H20F3NO5 |

| Molecular Weight | 471.432 |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |

| Standard InChI Key | QPJWCBIGYAOSPW-QFIPXVFZSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |

Introduction

Structural and Functional Overview of N-Fmoc-O-(Trifluoromethyl)-L-Tyrosine

N-Fmoc-O-(trifluoromethyl)-L-tyrosine is a fluorinated tyrosine analogue where the hydroxyl group of the phenolic side chain is replaced by a trifluoromethylthiol (-SCF₃) moiety. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, making the compound suitable for solid-phase peptide synthesis (SPPS) . The -SCF₃ group introduces strong electron-withdrawing effects, which significantly alter the physicochemical properties of the parent tyrosine residue.

Electronic and Steric Effects

The -SCF₃ group exerts a pronounced electron-withdrawing influence, reducing the pKa of the adjacent phenolic oxygen from 9.9 (tyrosine) to 8.1 (CF₃S-tyrosine) . This 100-fold increase in acidity enhances hydrogen-bonding potential and stabilizes anionic states under physiological conditions. Sterically, the -SCF₃ group (van der Waals volume ≈ 55 ų) is bulkier than the native hydroxyl group, altering peptide conformation and binding pocket interactions .

Synthesis and Scalable Production

The synthesis of Fmoc-(CF₃S)Tyr-OH involves a two-step process: (1) regioselective trifluoromethylthiolation of tyrosine derivatives and (2) Fmoc protection. Key methodological advancements enable gram-scale production with high enantiopurity.

Trifluoromethylthiolation of Tyrosine Derivatives

The reaction employs ArNHSCF₃ as the SCF₃ source and triflic acid (TfOH) or boron trifluoride diethyl etherate (BF₃·OEt₂) as activators. Optimal conditions for tyrosine derivatives were identified through systematic screening (Table 1) .

Table 1: Synthesis Parameters for Fmoc-(CF₃S)Tyr-OH

| Substrate | Activator | Reagent Equiv. | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fmoc-Tyr-OH (5a) | TfOH | 1.5 | 24 | 79 |

| Fmoc-Tyr-OMe (5b) | TfOH | 2.5 | 48 | 93 |

| Gram-scale (5a) | TfOH | 1.5 | 24 | 77 |

Notably, the reaction proceeds efficiently on Fmoc-protected tyrosine (5a) but fails on unprotected analogues, highlighting the necessity of N-terminal protection for reactivity . Chiral HPLC confirmed no epimerization at the Cα position, ensuring enantiopurity .

Late-Stage Functionalization of Peptides

The methodology was extended to tyrosine-containing peptides, demonstrating regioselectivity for Trp over Tyr residues. For example, late-stage trifluoromethylthiolation of the opioid peptide endomorphin-1 (EM-1) yielded CF₃S-Tyr-containing analogues without disrupting other functional groups .

Physicochemical Properties and Hydrophobicity Enhancement

The incorporation of CF₃S-Tyr into peptides markedly enhances local hydrophobicity, a critical factor for membrane permeability and protein binding.

Chromatographic Hydrophobicity Index (CHI)

The CHI of CF₃S-Tyr-containing peptides was evaluated using reversed-phase HPLC. Compared to native tyrosine, CF₃S-Tyr increased CHI values by 15–20 units, comparable to the effect of CF₃S-Trp but less pronounced (Table 2) .

Table 2: Hydrophobicity and Acidity of CF₃S-Tyr vs. Native Tyr

| Property | Tyrosine | CF₃S-Tyrosine |

|---|---|---|

| CHI Increase | – | +15–20 |

| pKa (phenolic OH) | 9.9 | 8.1 |

| van der Waals Volume | 25 ų | 55 ų |

Acidification of the Phenolic Group

The pKa reduction from 9.9 to 8.1 (determined by ¹H NMR in H₂O/D₂O) enhances the hydrogen-bond-donating capacity of the phenolic oxygen, facilitating interactions with basic residues in target proteins . This property is particularly advantageous for designing protease inhibitors or receptor agonists.

Applications in Peptide Engineering

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(CF₃S)Tyr-OH was successfully incorporated into model tripeptides and the opioid peptide EM-1 using standard SPPS protocols . The CF₃S group survived coupling and deprotection conditions, confirming its compatibility with Fmoc chemistry.

Endomorphin-1 Analogues

In EM-1 (Tyr-Pro-Trp-Phe-NH₂), replacing Tyr1 with CF₃S-Tyr increased hydrophobicity (ΔCHI = +18) while maintaining the peptide’s secondary structure. This modification is hypothesized to improve blood-brain barrier penetration, though in vivo studies are pending .

Monoamine Derivatives

CF₃S-Tyr-based monoamines (e.g., CF₃S-tyramine) exhibited enhanced acidity and lipid solubility, making them candidates for neuroactive drug development .

Comparative Analysis with Other Fluorinated Amino Acids

CF₃S-Tyr vs. CF₃-Tyr

The -SCF₃ group provides stronger electron-withdrawing effects (σp = 0.50) compared to -CF₃ (σp = 0.54), resulting in slightly less acidity but similar hydrophobicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume